molecular formula C13H11F3N2 B1402852 (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine CAS No. 1346691-45-9

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Cat. No.: B1402852
CAS No.: 1346691-45-9
M. Wt: 252.23 g/mol
InChI Key: LQVUIQZEKXHJNN-UHFFFAOYSA-N
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Description

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable pyridine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (5-(Trifluoromethyl)pyridin-2-yl)methanamine: This compound shares a similar structure but differs in the position of the trifluoromethyl group and the pyridine ring.

    4-(Trifluoromethyl)benzylamine: Another related compound with a trifluoromethyl group attached to a benzylamine structure.

Uniqueness

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVUIQZEKXHJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744391
Record name 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-45-9
Record name 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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